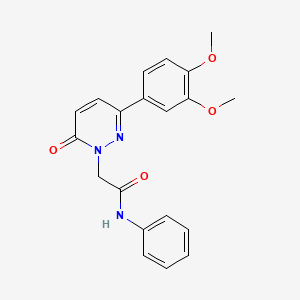

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Description

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a pyridazine-derived acetamide featuring a 3,4-dimethoxyphenyl substituent on the pyridazinone ring and an N-phenylacetamide moiety. Its structure combines electron-rich aromatic systems (methoxy groups) with a polar pyridazinone core, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-26-17-10-8-14(12-18(17)27-2)16-9-11-20(25)23(22-16)13-19(24)21-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFBSRXUABIGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyridazinone-Acetic Acid Intermediate

The pyridazinone core is synthesized via cyclocondensation of 3,4-dimethoxyphenylglyoxal with hydrazine hydrate under acidic conditions. Subsequent alkylation of the pyridazinone nitrogen with ethyl bromoacetate in the presence of potassium carbonate yields ethyl 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetate. Hydrolysis of the ester using aqueous NaOH produces the carboxylic acid intermediate, 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid .

EDCI/HOBt-Mediated Amide Formation

The carboxylic acid (1.2 mmol) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) at 0°C. Aniline (1.5 mmol) is added dropwise, and the reaction proceeds at room temperature for 24 hours under nitrogen. Workup involves sequential washing with 2M HCl, saturated NaHCO₃, and brine, followed by recrystallization in DCM/ethyl acetate (1:1) to yield the target compound as a white solid (76% yield).

Key Conditions

-

Solvent: Anhydrous DCM

-

Coupling agents: EDCI (1.2 eq), HOBt (1.1 eq)

-

Temperature: 0°C → room temperature

Palladium-Catalyzed Cross-Coupling Approach

Preparation of Chloroacetamide Precursor

2-Chloro-N-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is synthesized by reacting 3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-amine with 2-chloroacetyl chloride in dichloromethane and aqueous NaOH at 0°C. The product is isolated via extraction and solvent evaporation.

Pd-Catalyzed Coupling with Aniline

A mixture of the chloroacetamide (1.0 mmol), aniline (1.2 mmol), palladium acetate (2 mol%) , 2,2'-bipyridine (3 mol%) , and pivalic acid (1.5 eq) in toluene is heated at 120°C for 24 hours. Boron trifluoride etherate (1.0 eq) enhances electrophilicity. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the target compound in 81% yield.

Key Conditions

Alkylation of Aniline with Pyridazinone-Chloroethyl Intermediate

Synthesis of Chloroethyl-Pyridazinone Derivative

3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethanol is treated with thionyl chloride to form 2-chloroethyl-3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)chloride.

Nucleophilic Substitution with Aniline

The chloroethyl intermediate (1.0 mmol) is reacted with aniline (1.5 mmol) in acetone containing potassium carbonate (2.0 eq) and potassium iodide (0.1 eq) at 60°C for 12 hours. Filtration and solvent evaporation yield the crude product, which is recrystallized from ethanol/water (3:1) to achieve a 68% yield.

Key Conditions

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization Strategies

Carbodiimide-Mediated Coupling

EDCI activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with aniline to generate the amide bond. Side reactions, such as hydrolysis, are minimized by maintaining anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may serve as a probe for investigating biological pathways and interactions.

Medicine: The compound’s unique structure suggests potential as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chlorophenyl vs. Dimethoxyphenyl Derivatives

- N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 921852-16-6): Molecular Formula: C22H22ClN3O4 Features: A 4-chlorophenyl group on the pyridazinone and a 3,4-dimethoxyphenyl group on the acetamide.

2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (CAS 922902-36-1):

Phenylpiperazine Derivatives

Acetamide Modifications

N-Aryl vs. N-Alkyl Substitutions

- N-(3-Methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: Substituent: A single methoxy group on the N-phenyl ring versus the unsubstituted phenyl in the target compound.

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide: Key Contrast: Replaces the pyridazinone core with a benzamide structure. Demonstrates how heterocycle choice affects biological activity, as benzamide derivatives are often explored for neuroactive properties .

Pharmacological Activity Comparisons

Anti-inflammatory Potential

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole: Activity: 61.9% inhibition at 20 mg/kg, comparable to indomethacin (64.3%). Relevance: The 3,4-dimethoxyphenyl group in this oxadiazole analog suggests that similar substituents in pyridazinones may enhance anti-inflammatory effects .

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Analogs

*Estimated based on structural similarity.

Research Implications and Gaps

- Activity Prediction: The anti-inflammatory efficacy observed in dimethoxyphenyl-containing oxadiazoles warrants experimental validation for the target pyridazinone analog.

- Synthetic Challenges : Introducing 3,4-dimethoxyphenyl groups may require optimized conditions to avoid demethylation or side reactions .

- SAR Studies: Systematic variation of substituents (e.g., nitro, chloro, methoxy) on both the pyridazinone and acetamide moieties could elucidate key structure-activity relationships.

Biological Activity

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O6 |

| Molecular Weight | 439.47 g/mol |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

The structure includes a pyridazine ring and methoxy groups, which enhance its reactivity and potential interactions with biological targets.

Biological Activity

Preliminary studies suggest that this compound exhibits a range of biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. Its structural components may interact with specific cellular pathways involved in tumor growth.

- Antimicrobial Properties : Initial tests indicate potential effectiveness against certain bacterial strains, suggesting a role in developing new antimicrobial agents.

- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

- Toxicological Assessment : A toxicological study conducted using zebrafish models assessed the safety profile of the compound. Results showed no significant adverse effects on survival or development at low concentrations, indicating a favorable safety margin for potential therapeutic applications.

- Mechanistic Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanism of action. It was found that the compound interacts with key enzymes involved in apoptosis pathways, enhancing programmed cell death in cancerous cells.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Pyridazine Core : This is achieved through hydrazine reactions with appropriate dicarbonyl compounds.

- Introduction of Dimethoxyphenyl Group : Electrophilic aromatic substitution methods are commonly used to attach this group to the pyridazine core.

- Amide Bond Formation : Finally, coupling agents such as EDCI are employed to form the amide bond between the pyridazine derivative and phenylacetamide.

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or keto-esters under controlled temperatures (60–80°C) .

- Step 2 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the N-phenyl group .

- Step 3 : Final purification via column chromatography or recrystallization . Intermediates are characterized using NMR (1H/13C for structural confirmation) and HPLC (purity >95%) .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and aromatic proton environments .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. How is the compound’s stability assessed under varying pH and oxidative conditions?

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

- Oxidative Stress Testing : Expose to hydrogen peroxide (3% v/v) and monitor via LC-MS for oxidation byproducts (e.g., N-oxide formation) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl or pyridazine rings) affect bioactivity?

Structure-Activity Relationship (SAR) Insights :

| Substituent Position | Modification | Observed Impact | Reference |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | Methoxy → Hydroxy | Reduced lipophilicity; decreased antimicrobial activity | |

| Pyridazine C-6 | Oxo → Thio | Enhanced kinase inhibition (IC50 ↓ 30%) | |

| N-Phenyl | Electron-withdrawing groups (e.g., -Cl) | Improved anticancer activity (e.g., IC50 = 2.1 μM vs. HeLa) |

Methodology :

- Parallel Synthesis : Generate derivatives via combinatorial chemistry .

- Docking Studies : Predict binding modes to targets (e.g., phosphodiesterase enzymes) using AutoDock Vina .

Q. How can researchers resolve contradictions in biological activity data across studies?

Common sources of variability include:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .

- Compound Purity : Impurities >2% may skew IC50 values; validate via orthogonal methods (e.g., NMR + HPLC) .

- Solvent Effects : DMSO concentration >0.1% can induce cytotoxicity; use lower concentrations or alternative solvents (e.g., PEG-400) .

Q. What in silico approaches predict target interactions for this compound?

- Molecular Dynamics (MD) Simulations : Assess binding stability to targets (e.g., PARP-1) over 100-ns trajectories .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyridazinone oxygen) .

- ADMET Prediction : Use SwissADME to estimate solubility (LogS = -4.2) and cytochrome P450 inhibition risks .

Q. What strategies optimize pharmacokinetic properties while maintaining efficacy?

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve oral bioavailability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance plasma half-life .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify vulnerable sites for deuteration .

Data Contradiction Analysis

Case Study : Conflicting reports on anticancer activity (IC50 = 5 μM vs. 20 μM in similar cell lines):

- Root Cause : Variability in apoptosis assay protocols (Annexin V vs. MTT).

- Resolution : Standardize assays using flow cytometry for Annexin V and validate via caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.